molecular formula C21H22N4OS2 B2605483 3-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-42-0

3-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No. B2605483
CAS RN: 847402-42-0
M. Wt: 410.55
InChI Key: FEVBSACTBQONAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C21H22N4OS2 and its molecular weight is 410.55. The purity is usually 95%.
BenchChem offers high-quality 3-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

Compounds with a 1,2,4-triazole core, similar to the chemical , have been recognized for their significant anticancer properties. A study highlighted the importance of 1,2,4-triazole derivatives due to their antifungal, antidepressant, and particularly anticancer properties. The research focused on developing new compounds with this core, aiming to establish their structure and investigate their physical and chemical properties. The study emphasized the potential of these compounds in cancer treatment, underscoring the need for further investigation into their biological activities (Rud et al., 2016).

Molecular Structure Studies

Another research focused on the molecular structure of a compound closely related to 3-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one. The study reported the synthesis and detailed characterization of the compound's structure, including its conformation and intramolecular interactions. Such studies are pivotal in understanding the physical and chemical behavior of these compounds, which is essential in drug design and other applications (Fun et al., 2011).

Angiotensin II Antagonists

Compounds derived from 4H-1,2,4-triazoles have been extensively studied for their potential as angiotensin II (AII) antagonists. A study synthesized a series of these compounds and evaluated them in vitro and in vivo. The study offers valuable insights into the structural requirements for the activity of AII antagonists and provides a basis for the development of new therapeutic agents (Ashton et al., 1993).

Antimicrobial Activity

Research into the antimicrobial properties of 1,2,4-triazole derivatives reveals their potential in combating various microorganisms. A study synthesized a series of these compounds and tested them for antibacterial and antifungal activities. The results indicated promising applications in developing new antimicrobial agents (Taha, 2008).

properties

IUPAC Name

3-[[4-(2-phenylethyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS2/c1-2-14-27-20-23-22-19(24(20)13-12-16-8-4-3-5-9-16)15-25-17-10-6-7-11-18(17)28-21(25)26/h3-11H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVBSACTBQONAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(N1CCC2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

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